molecular formula C10H16N2O8 B13844354 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid

2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid

Cat. No.: B13844354
M. Wt: 296.21 g/mol
InChI Key: KCXVZYZYPLLWCC-AUCOUMHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid is a complex organic compound characterized by multiple carboxyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the amidation of carboxylic acid substrates, which can be catalyzed or non-catalyzed . The reaction conditions often require specific catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yields and purity. The use of advanced reactors and continuous flow systems can optimize the reaction conditions and improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be utilized in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activities and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxylic acids and amino acids, such as:

  • Glycine
  • Alanine
  • Aspartic acid

Uniqueness

What sets 2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2O8

Molecular Weight

296.21 g/mol

IUPAC Name

2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i3+1,8+1,9+1,10+1

InChI Key

KCXVZYZYPLLWCC-AUCOUMHLSA-N

Isomeric SMILES

C(CN(C[13C](=O)O)[13CH2]C(=O)O)N(C[13C](=O)O)C[13C](=O)O

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.